

# Application Notes and Protocols: CP-465022 Maleate in Preclinical Seizure Models

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## Compound of Interest

Compound Name: CP-465022 maleate

Cat. No.: B10769704

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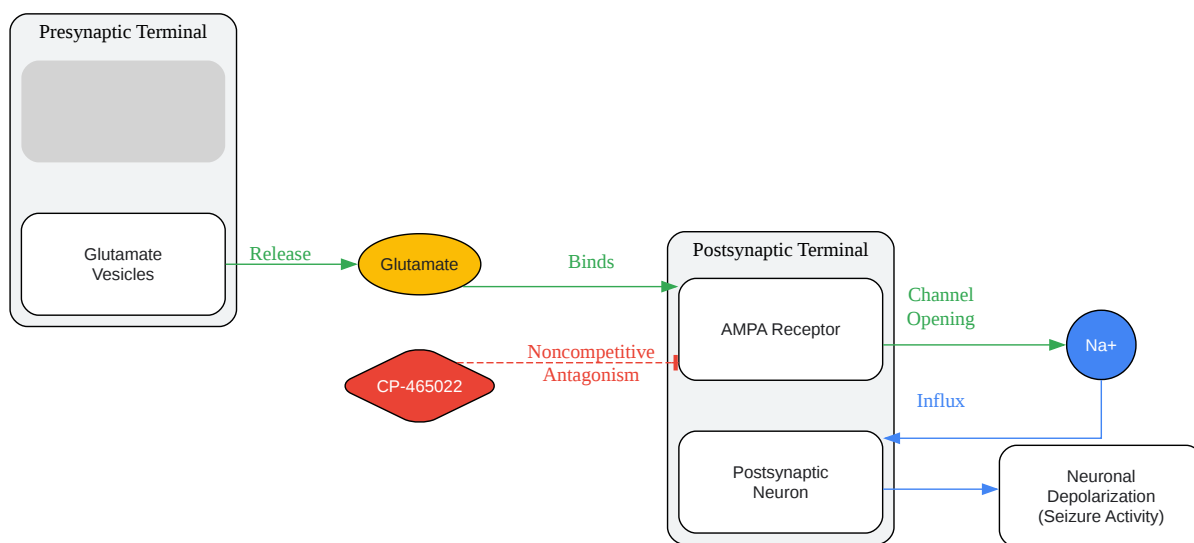
For Researchers, Scientists, and Drug Development Professionals

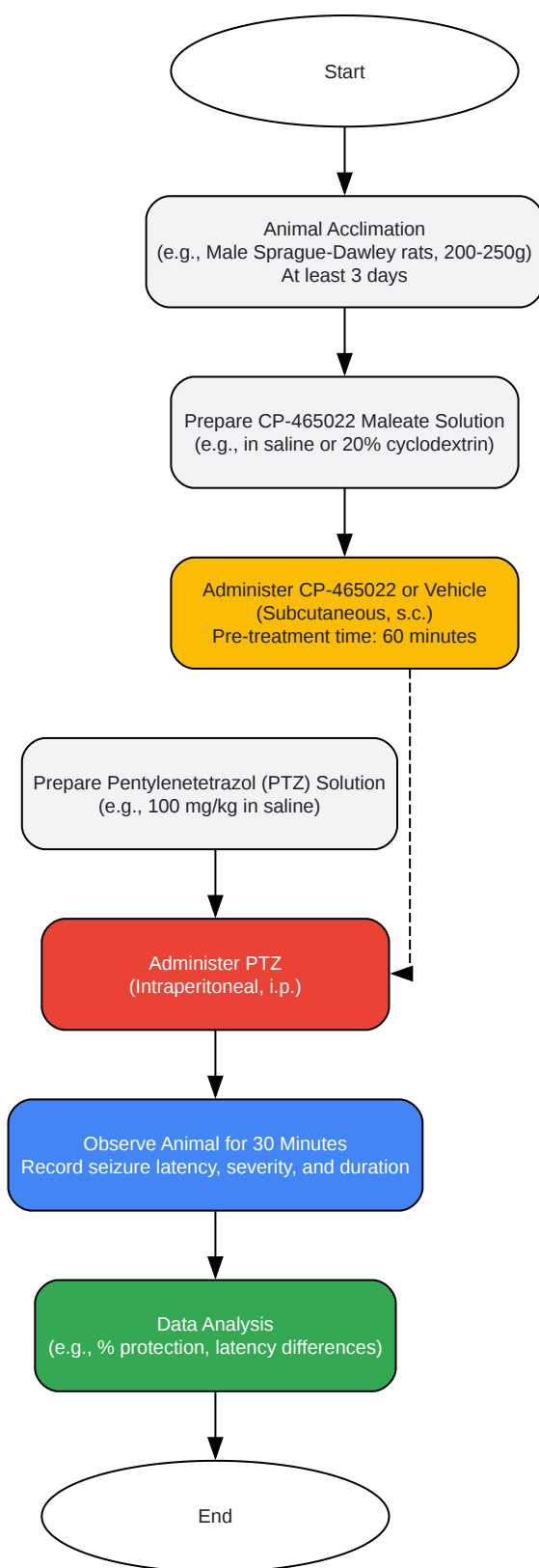
## Introduction

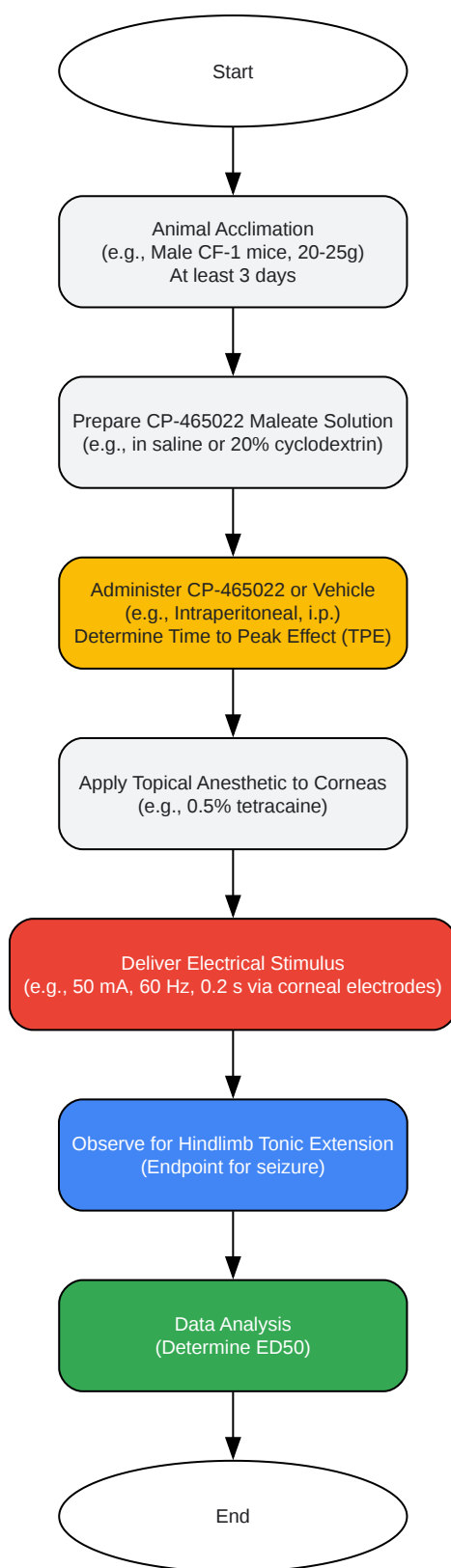
**CP-465022 maleate** is a potent and selective noncompetitive antagonist of the  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Aberrant AMPA receptor activity is implicated in the pathophysiology of epilepsy, making it a key target for the development of novel anticonvulsant therapies.[2][3] CP-465022 has demonstrated significant anticonvulsant effects in preclinical models of chemically induced seizures, highlighting its potential as a therapeutic agent for epilepsy.[4][5] These application notes provide a comprehensive overview of the use of **CP-465022 maleate** in common rodent seizure models, including detailed experimental protocols and quantitative data to guide researchers in their study design.

## Mechanism of Action

CP-465022 exerts its anticonvulsant effects by noncompetitively inhibiting AMPA receptor-mediated excitatory neurotransmission.[1][3] It binds to a site on the AMPA receptor that is distinct from the glutamate binding site, thereby preventing ion channel opening and subsequent neuronal depolarization.[1] This mode of action effectively dampens the excessive neuronal excitation that characterizes seizure activity. The compound exhibits high selectivity for AMPA receptors over other glutamate receptor subtypes, such as kainate and N-methyl-D-aspartate (NMDA) receptors.[3] In vitro studies using rat cortical neurons have determined the IC50 of CP-465022 to be 25 nM.[3]







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